molecular formula C8H11NO2 B8513346 N-methylpyridinium acetate CAS No. 5883-40-9

N-methylpyridinium acetate

Cat. No. B8513346
M. Wt: 153.18 g/mol
InChI Key: LMKUDAHQVXSELX-UHFFFAOYSA-M
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Patent
US04892944

Procedure details

By following the same procedure as Example 6 except that 10.0 g of N-methylpyridinium methyl carbonate obtained in the 1st step of Example 4 and 3.1 g of acetic acid were used, 8.7 g (yield of 75.4% of pyridine) of N-methylpyridinium acetate was obtained.
Name
N-methylpyridinium methyl carbonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:5])[O-].[CH3:6][N+:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(O)(=O)C>[C:3]([O-:2])(=[O:5])[CH3:6].[CH3:6][N+:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
N-methylpyridinium methyl carbonate
Quantity
10 g
Type
reactant
Smiles
COC([O-])=O.C[N+]1=CC=CC=C1
Step Two
Name
Quantity
3.1 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].C[N+]1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 75.4%
YIELD: CALCULATEDPERCENTYIELD 192.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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